molecular formula C16H24FNO7 B4993670 N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4993670
M. Wt: 361.36 g/mol
InChI Key: SYOOJBFRTDSAJH-UHFFFAOYSA-N
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Description

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a chemical compound with a complex structure that includes fluorophenoxy, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of 2-(2-fluorophenoxy)ethanol: This can be achieved through the reaction of 2-fluorophenol with ethylene oxide under basic conditions.

    Formation of 2-(2-fluorophenoxy)ethoxyethyl bromide: The intermediate 2-(2-fluorophenoxy)ethanol is reacted with bromoethane in the presence of a base to form the corresponding bromide.

    Synthesis of N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine: The bromide intermediate is then reacted with 3-methoxypropan-1-amine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
  • N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
  • N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine

Uniqueness

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its chlorinated, brominated, or iodinated counterparts.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO3.C2H2O4/c1-17-9-4-7-16-8-10-18-11-12-19-14-6-3-2-5-13(14)15;3-1(4)2(5)6/h2-3,5-6,16H,4,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOJBFRTDSAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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